Cas no 2408974-45-6 (Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans-)
Il composto Cyclobutanamine, 3-(1,1-dimetiletil)-, cloridrato (1:1), trans- è un derivato amminico ciclobutano con una struttura stereochimica definita (trans). La presenza del gruppo terz-butile (1,1-dimetiletil) conferisce stabilità sterica e influisce sulla reattività del gruppo amminico. La forma cloridrato migliora la solubilità in solventi polari, facilitando l'utilizzo in sintesi organiche o applicazioni farmaceutiche. La configurazione trans può offrire proprietà stereoselettive vantaggiose in reazioni catalitiche o nello sviluppo di molecole biologicamente attive. La purezza stereochimica e la stabilità lo rendono adatto a studi di relazione struttura-attività (SAR) o come intermedio in sintesi avanzate.
2408974-45-6 structure
Product Name:Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans-
Numero CAS:2408974-45-6
MF:C8H18ClN
MW:163.68822145462
CID:6127023
PubChem ID:165590944
Update Time:2025-07-19
Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans-
- (1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride
- 2408974-45-6
- EN300-7535098
- 2728727-38-4
- EN300-37084970
- (1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride
-
- Inchi: 1S/C8H17N.ClH/c1-8(2,3)6-4-7(9)5-6;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-;
- Chiave InChI: HOKGBOFIYLFAIM-MEZFUOHNSA-N
- Sorrisi: C([C@@H]1C[C@@H](N)C1)(C)(C)C.Cl
Proprietà calcolate
- Massa esatta: 163.1127773g/mol
- Massa monoisotopica: 163.1127773g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 95.6
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26Ų
Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7535098-0.05g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 0.05g |
$312.0 | 2025-03-10 | |
| Enamine | EN300-7535098-0.1g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 0.1g |
$466.0 | 2025-03-10 | |
| Enamine | EN300-7535098-0.25g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 0.25g |
$666.0 | 2025-03-10 | |
| Enamine | EN300-7535098-0.5g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 0.5g |
$1046.0 | 2025-03-10 | |
| Enamine | EN300-7535098-1.0g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 1.0g |
$1343.0 | 2025-03-10 | |
| Enamine | EN300-7535098-2.5g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 2.5g |
$2631.0 | 2025-03-10 | |
| Enamine | EN300-7535098-5.0g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 5.0g |
$3894.0 | 2025-03-10 | |
| Enamine | EN300-7535098-10.0g |
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride |
2408974-45-6 | 95.0% | 10.0g |
$5774.0 | 2025-03-10 | |
| 1PlusChem | 1P028V1W-50mg |
rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans |
2408974-45-6 | 95% | 50mg |
$457.00 | 2024-05-22 | |
| 1PlusChem | 1P028V1W-100mg |
rac-(1r,3r)-3-tert-butylcyclobutan-1-aminehydrochloride,trans |
2408974-45-6 | 95% | 100mg |
$651.00 | 2024-05-22 |
Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans- Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
2408974-45-6 (Cyclobutanamine, 3-(1,1-dimethylethyl)-, hydrochloride (1:1), trans-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti